![molecular formula C12H15FN2OS B5119249 4-fluoro-N-[(isobutylamino)carbonothioyl]benzamide](/img/structure/B5119249.png)

4-fluoro-N-[(isobutylamino)carbonothioyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

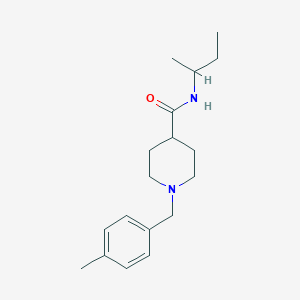

4-fluoro-N-[(isobutylamino)carbonothioyl]benzamide, also known as Isobutyl Thioflavin T (IBTT), is a fluorescent probe that is widely used in scientific research. It is a derivative of Thioflavin T, a well-known fluorescent dye that is commonly used to detect amyloid fibrils in biological samples. IBTT has several advantages over Thioflavin T, including higher sensitivity and selectivity, making it an ideal tool for studying protein aggregation and other biological processes.

Mechanism of Action

IBTT works by binding to amyloid fibrils and other misfolded proteins, causing them to fluoresce. This allows researchers to detect and quantify the presence of these proteins in biological samples. IBTT has a high binding affinity for amyloid fibrils, making it a highly sensitive tool for detecting protein aggregates.

Biochemical and Physiological Effects:

IBTT has no known biochemical or physiological effects on living organisms. It is a non-toxic fluorescent probe that is safe to use in laboratory experiments.

Advantages and Limitations for Lab Experiments

IBTT has several advantages over other fluorescent probes. It has a higher sensitivity and selectivity for amyloid fibrils, making it a more reliable tool for detecting protein aggregates. IBTT is also non-toxic and does not interfere with biological processes, making it a safe and effective tool for laboratory experiments.

However, IBTT has some limitations. It is not suitable for in vivo imaging, as it cannot penetrate cell membranes. IBTT also has a limited range of applications and is primarily used for the detection of amyloid fibrils and protein aggregates.

Future Directions

There are several future directions for research involving IBTT. One area of interest is the development of new fluorescent probes that can detect other types of protein aggregates, such as tau fibrils. Another direction is the use of IBTT in drug discovery, as it can be used to screen compounds for their ability to inhibit protein aggregation. Additionally, IBTT can be used in the development of diagnostic tools for neurodegenerative diseases, as it can detect the presence of amyloid fibrils in biological samples.

Synthesis Methods

IBTT can be synthesized using a simple and efficient method. The synthesis involves the reaction of Thioflavin T with isobutylamine and carbon disulfide in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure IBTT.

Scientific Research Applications

IBTT has a wide range of applications in scientific research. It is commonly used in the study of protein aggregation and amyloid fibril formation, which are implicated in several neurodegenerative diseases such as Alzheimer's and Parkinson's disease. IBTT is also used in the detection of prion diseases, which are caused by the accumulation of misfolded proteins in the brain.

properties

IUPAC Name |

4-fluoro-N-(2-methylpropylcarbamothioyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2OS/c1-8(2)7-14-12(17)15-11(16)9-3-5-10(13)6-4-9/h3-6,8H,7H2,1-2H3,(H2,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDZZZRJXXXVQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=S)NC(=O)C1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-[(isobutylamino)carbonothioyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5119174.png)

![3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5119182.png)

![N-[2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5119188.png)

![N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide](/img/structure/B5119202.png)

![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-chlorobenzamide](/img/structure/B5119217.png)

![N-1,3-benzothiazol-2-yl-3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5119229.png)

![1-[3-(4-methoxyphenyl)propanoyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5119233.png)

![4-chloro-N-[3-(4-morpholinyl)propyl]-2-nitrobenzamide](/img/structure/B5119257.png)

![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[3-(methylthio)benzyl]butanamide](/img/structure/B5119265.png)

![N-(2-methoxyethyl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide](/img/structure/B5119274.png)